VAS 3947 - 869853-70-3

VAS 3947

Catalog Number: EVT-285791
CAS Number: 869853-70-3
Molecular Formula: C14H10N6OS
Molecular Weight: 310.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VAS3947 is a selective inhibitor of NADPH oxidase activity in low micromolar concentrations, interfering neither with ROS detection nor with XOD or eNOS activities.
Source and Classification

VAS 3947 is classified as a heterocyclic compound, which are compounds containing rings made up of at least one atom other than carbon. This classification highlights its potential for diverse applications in medicinal chemistry and biochemistry. Its synthesis and properties have been documented in several scientific resources, emphasizing its relevance in ongoing research .

Synthesis Analysis

Methods and Technical Details

The synthesis of VAS 3947 typically involves multi-step organic synthesis techniques. The primary steps include:

  1. Formation of the Triazolopyrimidine Core: This is achieved by reacting N4-benzyl-6-chloropyrimidine-4,5-diamine with sodium azide under controlled conditions to form the triazolopyrimidine ring.
  2. Thioether Formation: The triazolopyrimidine intermediate is then reacted with 2-mercaptooxazole in the presence of a suitable base, such as potassium carbonate, to create the desired thioether linkage.

These methods can be adapted for industrial production by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

VAS 3947's molecular structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₂N₄OS
  • Molecular Weight: Approximately 276.33 g/mol

The compound's structure includes:

  • A triazolopyrimidine ring system
  • An oxazole ring
  • A thioether linkage connecting these two components

This unique arrangement contributes to its biological activity and chemical reactivity .

Chemical Reactions Analysis

Reactions and Technical Details

VAS 3947 can undergo several significant chemical reactions:

  1. Oxidation: The thioether group can be oxidized to form sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Substitution Reactions: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions involving nucleophiles such as amines or thiols under basic conditions.

These reactions allow for further functionalization of the compound, enhancing its utility in synthetic chemistry .

Mechanism of Action

Process and Data

VAS 3947 has been shown to act as a selective inhibitor of NADPH oxidase activity at low micromolar concentrations. This inhibition plays a crucial role in modulating reactive oxygen species (ROS) levels within cells, which is significant for various biological processes including apoptosis induction through endoplasmic reticulum stress pathways .

The mechanism involves:

  • Disruption of ROS production
  • Induction of unfolded protein response-mediated apoptosis in certain cell lines .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

VAS 3947 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid at room temperature.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on the solvent used.
  • Stability: Generally stable under standard laboratory conditions but may require specific handling due to reactivity.

These properties are essential for practical applications in laboratory settings and industrial processes.

Applications

Scientific Uses

VAS 3947 has potential applications in various fields of scientific research, including:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting oxidative stress-related diseases.
  • Biological Research: Investigating mechanisms of apoptosis and cellular stress responses.
  • Chemical Biology: Serving as a tool compound to study NADPH oxidase activity and its implications in disease models.

The versatility of VAS 3947 makes it an attractive candidate for further exploration in drug development and basic research .

Introduction to NADPH Oxidase (NOX) Inhibitors in Biomedical Research

Role of NOX Enzymes in Reactive Oxygen Species (ROS) Signaling

NOX enzymes function as transmembrane electron transporters, catalyzing NADPH-dependent reduction of molecular oxygen to superoxide anion (O₂⁻) or hydrogen peroxide (H₂O₂). The catalytic core comprises a dehydrogenase domain (binding FAD and NADPH) and a transmembrane domain housing two heme groups [2]. Electron transfer follows a defined path: NADPH → FAD → inner heme → outer heme → oxygen [2]. Structural analyses reveal a conserved oxygen-binding cavity near the outer heme, featuring charged residues (e.g., Arg256 in NOX5) that enhance superoxide yield [2].

Isoform-specific regulatory mechanisms dictate physiological functions:

  • NOX1/2/3 require assembly with membrane-bound cytochrome b₅₅₈ (p22phox subunit) and cytosolic organizers (e.g., p47phox or NOXO1) and activators (e.g., p67phox or NOXA1). GTPase RAC facilitates complex assembly [2].
  • NOX4 forms constitutively active complexes with p22phox, primarily generating H₂O₂.
  • NOX5/DUOX1/2 operate independently of p22phox but are calcium-sensitive via EF-hand domains [2].

In platelets, NOX1 and NOX2 modulate activation through ROS-mediated potentiation of calcium mobilization, thromboxane A₂ formation, and integrin αIIbβ3 (GPIIb/IIIa) activation [1]. However, divergent studies report conflicting roles for NOX1 versus NOX2 in glycoprotein VI (GPVI) versus G-protein-coupled receptor (GPCR) signaling pathways [1].

Therapeutic Targeting of NOX in Pathological Conditions

Therapeutic NOX inhibition aims to suppress pathological ROS without disrupting redox homeostasis. Key disease targets include:

  • Cardiovascular Diseases: Vascular NOX1/2/4 contribute to endothelial dysfunction, hypertension, and thrombosis. Platelet NOX1/2 amplify aggregation and thrombus growth [1] [2].
  • Inflammation & Fibrosis: NOX-derived ROS activate pro-inflammatory transcription factors (e.g., NF-κB) and stimulate collagen deposition in lung, liver, and kidney diseases [2].
  • Cancer: Tumor-associated NOX isoforms (e.g., NOX1, NOX4) promote angiogenesis, metastasis, and survival signaling [2].

Development of isoform-selective inhibitors remains challenging due to structural conservation of catalytic domains and frequent off-target effects. For example, apocynin and diphenyleneiodonium (DPI) inhibit NOX non-specifically but also affect mitochondrial electron transport [1].

Emergence of VAS3947 as a Pan-NOX Inhibitor

VAS3947, a triazolopyrimidine-based compound, was developed as an analog of the prototypical inhibitor VAS2870. It exhibits broad-spectrum activity against multiple NOX isoforms (NOX1-3, NOX5) with IC₅₀ values in the low micromolar range [1]. Initial studies attributed its effects to direct NOX inhibition, but recent evidence reveals complex, context-dependent mechanisms:

  • NOX-Dependent Inhibition: VAS3947 suppresses enzymatic activity by interfering with NADPH binding or electron transfer within the catalytic core [2].
  • NOX-Independent Platelet Inhibition: Unlike isoform-specific inhibitors (e.g., NOX1 inhibitor ML171 or NOX2 inhibitor GSK2795039), VAS3947 abolishes platelet aggregation induced by diverse agonists (collagen, thrombin, U46619) at 5–10 μM. Concurrent inhibition of NOX1, NOX2, and NOX4 using specific inhibitors fails to replicate this broad suppression, suggesting an alternative mechanism [1].

Table 2: Comparative Effects of VAS3947 Versus Other NOX Inhibitors on Platelet Aggregation

InhibitorTargetEffect on Collagen-Induced AggregationEffect on Thrombin/U46619-Induced Aggregation
VAS3947Pan-NOXComplete inhibition (5–10 μM)Complete inhibition (10 μM)
ML171NOX1Partial inhibition (0.5 μM)No effect (≤100 μM)
GKT136901NOX1/4Partial inhibition (20 μM)Partial inhibition of U46619 only (100 μM)
GSK2795039NOX2Partial inhibition (20 μM)No effect (≤100 μM)
DPIMultiplePartial inhibition (100 μM)No effect (≤500 μM)

Mechanistic studies reveal that VAS3947 blocks protein kinase C (PKC) downstream signaling independent of NOX:

  • PKC Pathway Interference: VAS3947 inhibits phorbol ester (PDBu)-induced platelet aggregation comparably to the PKC inhibitor Ro 31-8220. However, it does not prevent PKC-mediated phosphorylation of pleckstrin (p47), indicating it targets signaling downstream of PKC rather than PKC itself [1].
  • Suppression of Effector Kinases: VAS3947 significantly reduces phosphorylation of IκB kinase β (IKKβ) and p38 MAPK – critical mediators of PKC-dependent granule secretion and thromboxane synthesis [1].
  • Functional Consequences: This inhibition attenuates calcium mobilization, α-granule release, and integrin αIIbβ3 activation, ultimately preventing stable thrombus formation in vivo without impairing physiological hemostasis [1].

Properties

CAS Number

869853-70-3

Product Name

VAS 3947

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-oxazole

Molecular Formula

C14H10N6OS

Molecular Weight

310.34 g/mol

InChI

InChI=1S/C14H10N6OS/c1-2-4-10(5-3-1)8-20-12-11(18-19-20)13(17-9-16-12)22-14-15-6-7-21-14/h1-7,9H,8H2

InChI Key

JVZDLDFNSCFLPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC=CO4)N=N2

Solubility

Soluble in DMSO

Synonyms

3-benzyl-7-(2-oxazolyl)thio-1,2,3-triazolo(4,5-d)pyrimidine
VAS 3947
VAS-3947
VAS3947

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC=CO4)N=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.